molecular formula C9H5BrF6 B3119535 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene CAS No. 251651-23-7

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene

Cat. No.: B3119535
CAS No.: 251651-23-7
M. Wt: 307.03 g/mol
InChI Key: NXFBNKQMAUKCSN-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 3, and 5 are substituted by a bromine atom, a methyl group, and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-methyl-3,5-bis(trifluoromethyl)benzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or alkyl groups, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure also allows it to interact with biological molecules, potentially leading to bioactive effects.

Comparison with Similar Compounds

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the methyl group at position 2, resulting in different reactivity and applications.

    1-Bromo-2,4,5-trifluorobenzene: Contains trifluoromethyl groups at different positions, leading to variations in chemical properties and reactivity.

    1-Bromo-2-methyl-4,6-bis(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c1-4-6(9(14,15)16)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFBNKQMAUKCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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